molecular formula C10H14OS B13080185 1-(2-Methoxyphenyl)propane-2-thiol

1-(2-Methoxyphenyl)propane-2-thiol

Cat. No.: B13080185
M. Wt: 182.28 g/mol
InChI Key: ULAATGSCZLBFOX-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)propane-2-thiol is an organic compound that belongs to the class of thiols, which are sulfur-containing analogs of alcohols. Thiols are characterized by the presence of a sulfhydryl (-SH) group. This compound is known for its distinctive structure, which includes a methoxyphenyl group attached to a propane-2-thiol backbone. Thiols are often recognized for their strong and often unpleasant odors.

Preparation Methods

The synthesis of 1-(2-Methoxyphenyl)propane-2-thiol can be achieved through various synthetic routes. One common method involves the reaction of 2-methoxyphenylmagnesium bromide with 2-chloropropane-1-thiol under controlled conditions. This reaction typically requires an inert atmosphere and a suitable solvent such as tetrahydrofuran (THF). The reaction proceeds through the formation of a Grignard reagent, which then reacts with the thiol to form the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

1-(2-Methoxyphenyl)propane-2-thiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form disulfides. Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).

    Reduction: Reduction reactions can convert disulfides back to thiols using reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH₄).

    Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles. Common reagents for these reactions include alkyl halides and tosylates.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in the formation of disulfides, while substitution reactions can yield a variety of alkylated products.

Scientific Research Applications

1-(2-Methoxyphenyl)propane-2-thiol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex sulfur-containing compounds.

    Biology: Thiols play a crucial role in biological systems, and this compound can be used to study the redox behavior of thiol groups in proteins and enzymes.

    Medicine: Research into thiol-containing compounds has implications for drug development, particularly in the design of antioxidants and enzyme inhibitors.

    Industry: Thiols are used in the production of polymers, resins, and other materials where sulfur-containing functional groups are required.

Mechanism of Action

The mechanism by which 1-(2-Methoxyphenyl)propane-2-thiol exerts its effects is primarily through its sulfhydryl group. This group can participate in redox reactions, forming disulfide bonds with other thiols. These reactions are essential in maintaining the redox balance within cells and can influence various biochemical pathways. The molecular targets of this compound include proteins and enzymes that contain cysteine residues, which can form disulfide bonds with the thiol group.

Comparison with Similar Compounds

1-(2-Methoxyphenyl)propane-2-thiol can be compared with other thiols such as ethanethiol, propanethiol, and butanethiol While all these compounds share the common thiol functional group, their chemical and physical properties can vary significantly due to differences in their alkyl chains and substituents For example, ethanethiol has a lower boiling point and is more volatile compared to this compound

Similar compounds include:

  • Ethanethiol
  • Propanethiol
  • Butanethiol
  • 2-Methoxyethanethiol

These compounds can be used as references to understand the unique properties and applications of this compound.

Properties

Molecular Formula

C10H14OS

Molecular Weight

182.28 g/mol

IUPAC Name

1-(2-methoxyphenyl)propane-2-thiol

InChI

InChI=1S/C10H14OS/c1-8(12)7-9-5-3-4-6-10(9)11-2/h3-6,8,12H,7H2,1-2H3

InChI Key

ULAATGSCZLBFOX-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1OC)S

Origin of Product

United States

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